molecular formula C16H11N3OS3 B2686807 N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide CAS No. 681167-06-6

N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2686807
CAS No.: 681167-06-6
M. Wt: 357.46
InChI Key: JKWMAUWMNTVOHX-UHFFFAOYSA-N
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Description

N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide is a complex organic compound featuring a benzo[d]thiazole core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry, due to its unique structural properties and biological activities. The presence of the benzo[d]thiazole moiety is significant as it is known for its role in numerous pharmacologically active compounds.

Mechanism of Action

Target of Action

The primary targets of N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The exact mode of action of This compound It’s worth noting that thiazole derivatives have been shown to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

The specific biochemical pathways affected by This compound Thiazole derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

The molecular and cellular effects of This compound Thiazole derivatives have been associated with a variety of biological activities, suggesting they may have multiple effects at the molecular and cellular level .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound It’s worth noting that the activity of many thiazole derivatives can be influenced by external factors such as nutrient availability and defense mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

  • Step 1: Synthesis of 2-(methylthio)benzo[d]thiazole

      Reagents: 2-aminothiophenol, methyl iodide

      Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

  • Step 2: Formation of this compound

      Reagents: 2-(methylthio)benzo[d]thiazole, benzo[d]thiazole-6-carboxylic acid, coupling agents (e.g., EDCI, HOBt)

      Conditions: The reaction is typically performed in an inert atmosphere using a solvent such as dichloromethane (DCM) at room temperature.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones.

      Reagents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

      Conditions: Typically carried out at room temperature in a solvent like acetonitrile.

  • Reduction: The nitro groups, if present, can be reduced to amines.

      Reagents: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.

      Conditions: Conducted under atmospheric pressure at room temperature.

  • Substitution: Electrophilic aromatic substitution can occur at the benzo[d]thiazole ring.

      Reagents: Electrophiles such as halogens or nitro groups.

      Conditions: Usually performed in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines.

    Substitution Products: Halogenated or nitro-substituted benzo[d]thiazole derivatives.

Scientific Research Applications

N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide has been explored for various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide is unique due to the presence of both the methylthio and carboxamide functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications and interactions compared to simpler benzo[d]thiazole derivatives.

Properties

IUPAC Name

N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3OS3/c1-21-16-19-12-5-3-10(7-14(12)23-16)18-15(20)9-2-4-11-13(6-9)22-8-17-11/h2-8H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWMAUWMNTVOHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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